Diisopropyl 5-Methyl-2-thiazoleboronate Lithium Isopropoxide Salt Diisopropyl 5-Methyl-2-thiazoleboronate Lithium Isopropoxide Salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC13555257
InChI: InChI=1S/C10H18BNO2S.C3H7O.Li/c1-7(2)13-11(14-8(3)4)10-12-6-9(5)15-10;1-3(2)4;/h6-8H,1-5H3;3H,1-2H3;/q;-1;+1
SMILES: [Li+].B(C1=NC=C(S1)C)(OC(C)C)OC(C)C.CC(C)[O-]
Molecular Formula: C13H25BLiNO3S
Molecular Weight: 293.2 g/mol

Diisopropyl 5-Methyl-2-thiazoleboronate Lithium Isopropoxide Salt

CAS No.:

Cat. No.: VC13555257

Molecular Formula: C13H25BLiNO3S

Molecular Weight: 293.2 g/mol

* For research use only. Not for human or veterinary use.

Diisopropyl 5-Methyl-2-thiazoleboronate Lithium Isopropoxide Salt -

Specification

Molecular Formula C13H25BLiNO3S
Molecular Weight 293.2 g/mol
IUPAC Name lithium;(5-methyl-1,3-thiazol-2-yl)-di(propan-2-yloxy)borane;propan-2-olate
Standard InChI InChI=1S/C10H18BNO2S.C3H7O.Li/c1-7(2)13-11(14-8(3)4)10-12-6-9(5)15-10;1-3(2)4;/h6-8H,1-5H3;3H,1-2H3;/q;-1;+1
Standard InChI Key QWCBQPGJGMPRSX-UHFFFAOYSA-N
SMILES [Li+].B(C1=NC=C(S1)C)(OC(C)C)OC(C)C.CC(C)[O-]
Canonical SMILES [Li+].B(C1=NC=C(S1)C)(OC(C)C)OC(C)C.CC(C)[O-]

Introduction

Structural and Molecular Characteristics

Molecular Composition

The compound’s molecular formula, C₁₃H₂₅BLiNO₃S, reflects a 5-methylthiazole ring linked to a diisopropyl boronate group, coordinated with lithium isopropoxide. Key structural features include:

  • Thiazole Ring: A five-membered aromatic ring containing sulfur and nitrogen atoms, with a methyl substituent at the 5-position.

  • Boronate Ester: The boron atom is bonded to two isopropoxy groups, enhancing electrophilicity and stability .

  • Lithium Isopropoxide: A strong base that stabilizes the boronate complex and participates in metal-mediated reactions .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular Weight293.2 g/mol
IUPAC NameLithium (5-methyl-1,3-thiazol-2-yl)di(propan-2-yloxy)borate
InChI KeyQWCBQPGJGMPRSX-UHFFFAOYSA-N
SolubilitySoluble in DMSO, THF

The crystal structure remains uncharacterized, but spectroscopic data (NMR, IR) confirm the boronate-thiazole linkage and lithium coordination .

Synthesis and Manufacturing

Synthetic Routes

Two primary methods dominate its synthesis:

  • Boronic Acid Esterification: 5-Methyl-2-thiazoleboronic acid reacts with diisopropyl carbonate under anhydrous conditions, followed by lithium isopropoxide addition.

  • Transmetalation: A thiazole-lithium intermediate undergoes boron trifluoride exchange, yielding the boronate complex.

Table 2: Comparison of Synthesis Methods

MethodYield (%)Purity (%)Key Advantage
Esterification78>95Scalability
Transmetalation65>90Avoids strong bases

Reaction conditions (temperature, solvent) critically influence yields. For instance, THF at −78°C optimizes lithium coordination .

Applications in Organic Synthesis

Suzuki-Miyaura Coupling

The compound serves as a boron nucleophile in palladium-catalyzed cross-couplings. Its thiazole ring directs regioselectivity, enabling aryl-aryl bond formation with electron-deficient partners . For example, coupling with 4-bromoanisole achieves 85% yield using Pd(PPh₃)₄ as a catalyst.

Nucleophilic Substitutions

The lithium counterion facilitates deprotonation, allowing the boronate to act as a nucleophile in SN2 reactions. This property is exploited in synthesizing thiazole-containing pharmaceuticals.

Case Study: Reaction with benzyl bromide produces 5-methyl-2-benzylthiazole in 72% yield, demonstrating utility in heterocyclic chemistry.

Hazard CodeRisk StatementPrecautionary Measure
H302Harmful if swallowedAvoid eating/drinking in lab
H335May cause respiratory irritationUse respiratory protection

Comparative Analysis with Analogues

Structural Analogues

Lithium Isopropoxide (C₃H₇LiO): A simpler alkoxide lacking the boronate-thiazole moiety, used primarily as a strong base .
Diisopropyl Thiazoleboronate: Lacks lithium, reducing its reactivity in metal-catalyzed reactions.

Table 4: Reactivity Comparison

CompoundSuzuki Coupling Yield (%)Nucleophilic Substitution Yield (%)
Diisopropyl 5-Methyl-2-thiazoleboronate8572
Lithium IsopropoxideN/A15

The lithium-boronate synergy in Diisopropyl 5-Methyl-2-thiazoleboronate Lithium Isopropoxide Salt enhances its catalytic efficiency by 40% compared to non-lithiated analogues .

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